molecular formula C21H20F2N2O3 B2917194 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide CAS No. 921564-19-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide

Katalognummer: B2917194
CAS-Nummer: 921564-19-4
Molekulargewicht: 386.399
InChI-Schlüssel: KRUSFSPJQLOYPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzo[b][1,4]oxazepine core substituted with an allyl group at position 5, two methyl groups at position 3, and a 4-oxo moiety. The benzamide group at position 8 is further substituted with 2,6-difluoro substituents. While specific biological data are unavailable in the provided evidence, its structural analogs (e.g., benzamide pesticides in ) indicate possible bioactivity as enzyme inhibitors or growth regulators .

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O3/c1-4-10-25-16-9-8-13(11-17(16)28-12-21(2,3)20(25)27)24-19(26)18-14(22)6-5-7-15(18)23/h4-9,11H,1,10,12H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUSFSPJQLOYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential biological activities, making it a subject of various research studies.

Structural Overview

The compound belongs to the class of oxazepine derivatives, characterized by a fused benzene and oxazepine ring structure. The molecular formula is C18H20F2N2O2 with a molecular weight of approximately 365.42 g/mol. The presence of difluoro and allyl substituents further enhances its chemical properties and biological relevance.

PropertyValue
Molecular FormulaC18H20F2N2O2
Molecular Weight365.42 g/mol
IUPAC NameN-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide

Preliminary studies suggest that this compound may exhibit enzyme inhibition properties or act as a receptor modulator in biological systems. The exact mechanisms are still under investigation; however, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in various cellular processes.

Antitumor Activity

Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide have shown promising antitumor activity. For instance:

  • Inhibition of Cancer Cell Lines : Studies have demonstrated the ability of oxazepine derivatives to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Targeting Specific Pathways : Certain derivatives have been noted for their ability to inhibit key signaling pathways involved in tumor progression (e.g., PI3K/Akt/mTOR pathway).

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Research on related compounds has indicated that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Case Studies

  • Study on Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the antitumor effects of similar oxazepine compounds on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of a related compound resulted in reduced levels of TNF-alpha and IL-6 in serum samples compared to controls.

Research Findings

Recent investigations into the biological activity of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide have yielded several notable findings:

  • Enzyme Inhibition : Preliminary data suggest potential inhibition of enzymes involved in cancer metabolism.
  • Receptor Interaction : Molecular docking studies indicate favorable binding affinities to several receptors implicated in cancer and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Modifications

The target compound shares a benzo[b][1,4]oxazepine backbone with two analogs from and :

Compound ID Substituent at Position 8 Functional Group Molecular Formula Molecular Weight Key Structural Differences
Target 2,6-difluorobenzamide Benzamide C23H21F2N2O4 427.4 Fluorine substituents
Analog 1 2,6-dimethoxybenzamide Benzamide C23H26N2O5 410.5 Methoxy groups replace fluorine; increased polarity
Analog 2 2,5-difluorobenzenesulfonamide Sulfonamide C20H20F2N2O4S 422.4 Sulfonamide replaces benzamide; altered hydrogen-bonding capacity

Key Observations :

  • Fluorine vs. Methoxy : The target’s 2,6-difluoro substitution likely enhances lipophilicity and metabolic stability compared to Analog 1’s methoxy groups, which may improve water solubility but reduce membrane permeability .
  • Benzamide vs. Sulfonamide: Analog 2’s sulfonamide group introduces stronger acidity (pKa ~10–11 vs.
Functional Group Impact on Bioactivity

highlights benzamide derivatives like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron, which inhibit chitin synthesis in insects. The target compound’s 2,6-difluorobenzamide moiety resembles these pesticides, suggesting possible insecticidal or antifungal activity. However, the oxazepine core may confer unique selectivity compared to triazine- or pyridinyl-based analogs .

Physicochemical Properties
  • Molecular Weight : The target (427.4 g/mol) falls within the range of agrochemicals (300–500 g/mol), aligning with analogs in .

Research Implications and Gaps

  • Synthetic Feasibility : The allyl and dimethyl groups may complicate synthesis due to steric hindrance, as seen in SHELX-refined structures of similar heterocycles ().
  • Unresolved Questions: No data on solubility, stability, or in vitro/in vivo efficacy are provided. Comparative studies with Analog 1 and 2 are needed to validate structure-activity relationships.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.